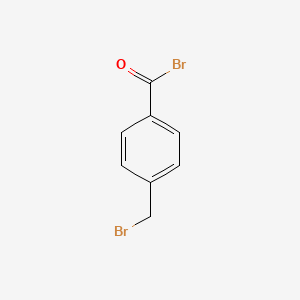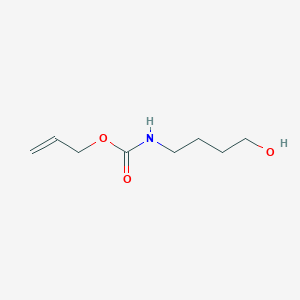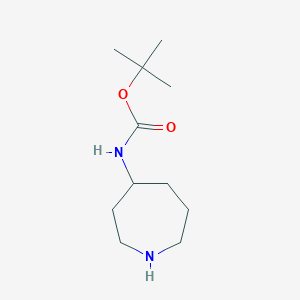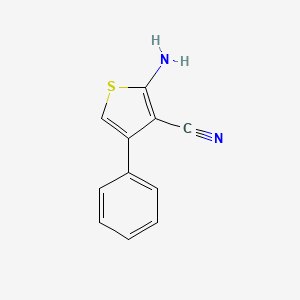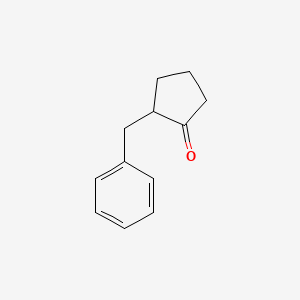
7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid
Descripción general
Descripción
The compound 7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities, including antibacterial properties. The structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring, and various substitutions on this scaffold can significantly alter their chemical and biological properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the introduction of substituents at various positions on the quinoline ring system to enhance their biological activity. Paper discusses the synthesis of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, which are closely related to the compound . These compounds were synthesized to study their antibacterial activity, indicating that the position and nature of the substituents can have a significant impact on the compound's effectiveness against bacteria. Paper describes the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, which shares a similar quinoline core with the compound of interest. The synthesis involved the reaction of acyl- and aroylpyruvic acids with an amino-substituted cyclohexenone, and a mechanism was proposed based on quantum-chemical calculations.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. The presence of substituents can influence the molecule's conformation, electronic distribution, and ability to interact with biological targets. The spectral data (IR, MS, NMR) mentioned in paper for related quinoline derivatives provide insights into the molecular structure and support the proposed structures of synthesized compounds. These analytical techniques are essential for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are often utilized in their synthesis or modification. Paper describes the reductive lactamisation of nitro-substituted dihydroquinolines to synthesize tetrahydro[1,4]thiazino[2,3-h]quinoline-8-carboxylic acids. This reaction showcases the chemical reactivity of the quinoline nucleus and its ability to form fused heterocycles, which can have significant implications for the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the quinoline core. These properties are important for the compound's application as a pharmaceutical agent, as they affect its bioavailability and pharmacokinetics. While the papers provided do not directly discuss the physical and chemical properties of 7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid, similar compounds studied in papers and suggest that such properties would be critical for their antibacterial efficacy and overall utility in a medicinal context.
Aplicaciones Científicas De Investigación
-
Antimicrobial Agents
- Field : Pharmaceutical Chemistry
- Application : The compound is used in the synthesis of a new class of antimicrobial agents .
- Method : The synthesis involves cyclization with p-chlorobenzoyl chloride to yield 7-chloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one, which on treatment with p-phenylindiamine gave 3-(4-aminophenyl)-7-chloro-2-(4-chlorophenyl)quinazolin-4(3H)-one .
- Results : The compounds containing 4-OH, 4-OCH3 and 3,4,5-(OCH3)3 showed good activity. The title compounds were screened for qualitative (zone of inhibition) and quantitative antimicrobial activity (MIC) by agar cup plate method and serial dilution technique .
-
Antidepressant Molecules
- Field : Medicinal Chemistry
- Application : While not directly related to “7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid”, quinazolinone derivatives are being studied for their potential use in the synthesis of antidepressant molecules .
- Method : The synthesis of these molecules often involves metal-catalyzed reactions .
- Results : The review examines current developments in the catalytic synthesis of antidepressants and their potential application .
Direcciones Futuras
The future directions for research on quinoline derivatives like 7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid could involve further investigations into their synthesis methods, biological properties, and potential clinical applications . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
Propiedades
IUPAC Name |
7-chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-9-14(20)8-7-13-15(18(22)23)10(2)16(21-17(9)13)11-3-5-12(19)6-4-11/h3-8H,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKRTBNGLFHQNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C(=C2C(=O)O)C)C3=CC=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701161701 | |
| Record name | 7-Chloro-2-(4-chlorophenyl)-3,8-dimethyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701161701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid | |
CAS RN |
862785-62-4 | |
| Record name | 7-Chloro-2-(4-chlorophenyl)-3,8-dimethyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862785-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(4-chlorophenyl)-3,8-dimethyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701161701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(acetylamino)benzyl]-2-chloroacetamide](/img/structure/B1335352.png)
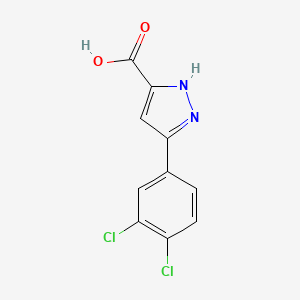
![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1335356.png)
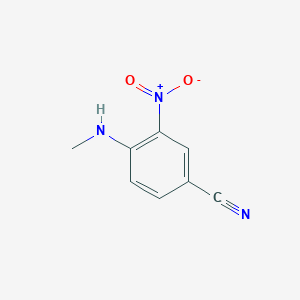
![dibenzo[c,e]oxepin-5(7H)-one](/img/structure/B1335364.png)
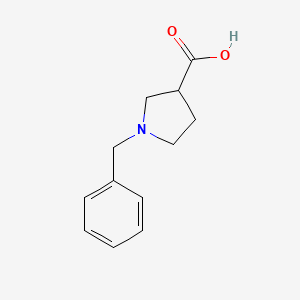
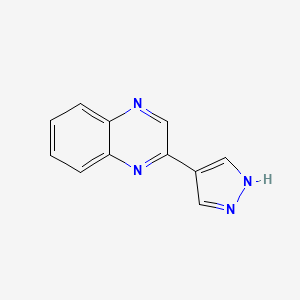
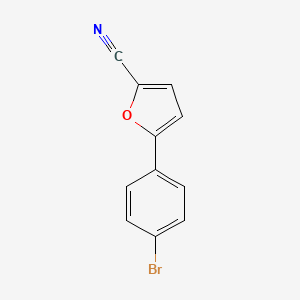
![1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione](/img/structure/B1335372.png)
